molecular formula C14H26O B13543428 1-Allyl-4-(tert-pentyl)cyclohexan-1-ol

1-Allyl-4-(tert-pentyl)cyclohexan-1-ol

Cat. No.: B13543428
M. Wt: 210.36 g/mol
InChI Key: ABCGJIVYMZYMQN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-4-(tert-pentyl)cyclohexan-1-ol typically involves the alkylation of cyclohexanol derivatives. One common method is the reaction of 4-(tert-pentyl)cyclohexanone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to achieve high-quality output .

Chemical Reactions Analysis

Types of Reactions

1-Allyl-4-(tert-pentyl)cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Allyl-4-(tert-pentyl)cyclohexan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Allyl-4-(tert-pentyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The allyl and tert-pentyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.

    4-(tert-pentyl)cyclohexanone: A ketone derivative of cyclohexane with a tert-pentyl group.

    1-Allylcyclohexanol: A cyclohexanol derivative with an allyl group.

Uniqueness

1-Allyl-4-(tert-pentyl)cyclohexan-1-ol is unique due to the presence of both allyl and tert-pentyl groups on the cyclohexanol ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

4-(2-methylbutan-2-yl)-1-prop-2-enylcyclohexan-1-ol

InChI

InChI=1S/C14H26O/c1-5-9-14(15)10-7-12(8-11-14)13(3,4)6-2/h5,12,15H,1,6-11H2,2-4H3

InChI Key

ABCGJIVYMZYMQN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC(CC1)(CC=C)O

Origin of Product

United States

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